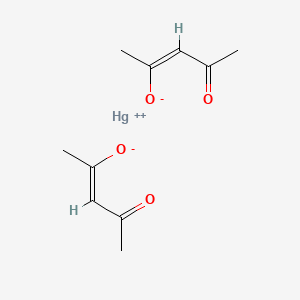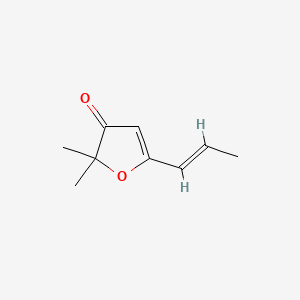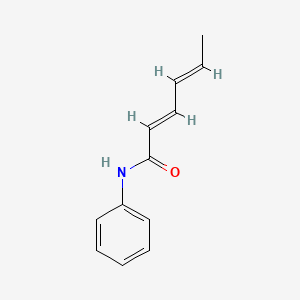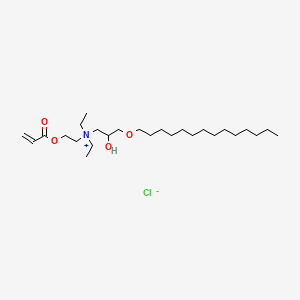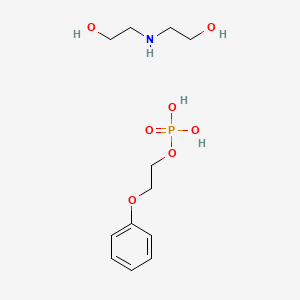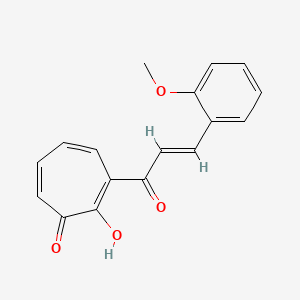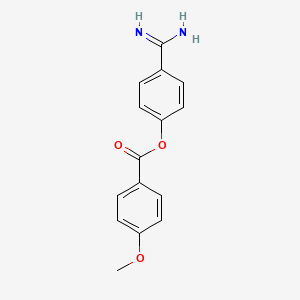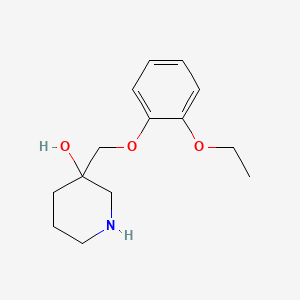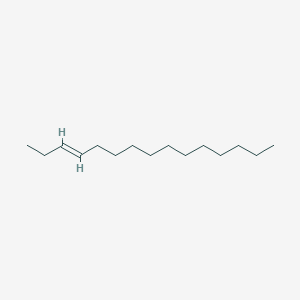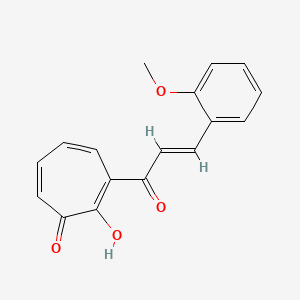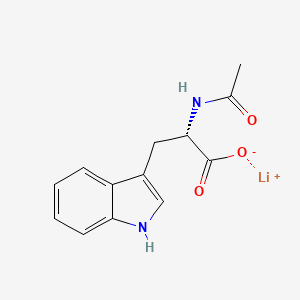
Lithium N-acetyl-L-tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium N-acetyl-L-tryptophanate is a compound that combines lithium, a well-known mood stabilizer, with N-acetyl-L-tryptophan, a derivative of the essential amino acid tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium N-acetyl-L-tryptophanate typically involves the reaction of N-acetyl-L-tryptophan with a lithium salt. The process begins with the acetylation of L-tryptophan to form N-acetyl-L-tryptophan. This intermediate is then reacted with lithium hydroxide or lithium carbonate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Lithium N-acetyl-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the acetyl or tryptophan moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of new derivatives with potentially unique properties .
Scientific Research Applications
Lithium N-acetyl-L-tryptophanate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Mechanism of Action
The mechanism of action of Lithium N-acetyl-L-tryptophanate involves multiple pathways:
Oxidative Stress Modulation: The compound neutralizes oxidative stress by enhancing antioxidant enzyme activities, such as catalase, superoxide dismutase, and glutathione peroxidase.
Mitochondrial Protection: It helps maintain mitochondrial membrane integrity and prevents mitochondrial disruption, thereby protecting cells from apoptosis.
Neuroprotection: This compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tryptophan: A derivative of tryptophan with similar protective effects against oxidative stress.
Lithium Carbonate: A commonly used lithium salt for mood stabilization but lacks the additional protective effects of N-acetyl-L-tryptophan.
N-acetyl-methioninate: Another stabilizer with superior antioxidant properties compared to N-acetyl-L-tryptophanate.
Uniqueness
Lithium N-acetyl-L-tryptophanate is unique due to its combined properties of lithium and N-acetyl-L-tryptophan. This combination offers both mood-stabilizing and protective effects against oxidative stress and radiation-induced damage, making it a promising compound for various applications .
Properties
CAS No. |
60780-06-5 |
|---|---|
Molecular Formula |
C13H13LiN2O3 |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
lithium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3.Li/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
InChI Key |
RIZPTOKEAKNELZ-YDALLXLXSA-M |
Isomeric SMILES |
[Li+].CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] |
Canonical SMILES |
[Li+].CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


